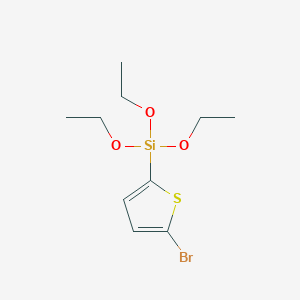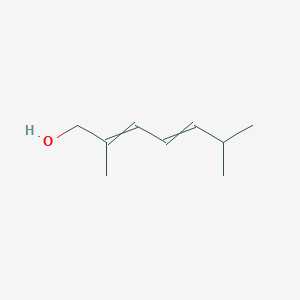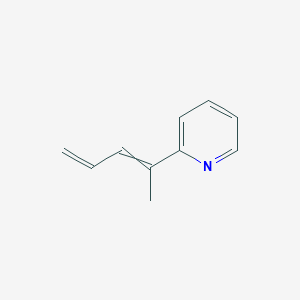
Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate is a heterocyclic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes a fused nitrogen-containing ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate typically involves the cyclization of suitable precursors. One common method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester, followed by formylation and reduction steps . The reaction conditions often include the use of glacial acetic acid and hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antiproliferative agents against cancer cell lines.
Medicine: The compound is being explored for its potential use in developing new anticancer drugs.
Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the proliferation of cancer cells by interfering with cellular pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific derivative and its structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A simpler nitrogen-containing heterocycle with significant biological activity.
Indolizine: The parent compound of diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate, known for its medicinal properties.
Pyridine: Another nitrogen-containing heterocycle with wide applications in medicinal chemistry.
Uniqueness
This compound is unique due to its fused ring system and the presence of ester functional groups, which enhance its reactivity and potential biological activity. Its derivatives have shown promising results in anticancer research, making it a valuable compound for further study and development .
Eigenschaften
CAS-Nummer |
61009-80-1 |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)10-8-9-15-11(10)6-5-7-12(15)14(17)19-4-2/h8-9,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
YKDYCSNSUVPOTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCC2=C(C=CN12)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)



![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)





![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)

